molecular formula C20H18N2O4S B2746279 N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 868376-52-7

N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2746279
CAS No.: 868376-52-7
M. Wt: 382.43
InChI Key: NWSXAOBPQHHCTC-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2,3-dihydro-1,3-benzothiazole core with a Z-configuration at the C2-imine position, substituted by a 4-methoxy group and a propenyl (allyl) chain at the N3 position. The benzothiazole is conjugated to a 2,3-dihydro-1,4-benzodioxine-6-carboxamide moiety via an N-C linkage. The Z-configuration is critical for maintaining planar geometry, influencing intermolecular interactions such as hydrogen bonding and π-stacking . The propenyl group may enhance hydrophobic interactions with biological targets, while the benzodioxine ring contributes to solubility and metabolic stability compared to simpler aromatic systems .

Properties

IUPAC Name

N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-3-9-22-18-15(24-2)5-4-6-17(18)27-20(22)21-19(23)13-7-8-14-16(12-13)26-11-10-25-14/h3-8,12H,1,9-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSXAOBPQHHCTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC4=C(C=C3)OCCO4)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Disconnections

The target compound comprises two primary heterocyclic systems:

  • A 2,3-dihydro-1,3-benzothiazole scaffold substituted with a methoxy group at position 4 and a propenyl group at position 3.
  • A 2,3-dihydro-1,4-benzodioxine moiety linked via a carboxamide bond to the benzothiazole nitrogen.

Retrosynthetically, the molecule can be divided into:

  • Intermediate A : 4-Methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-amine.
  • Intermediate B : 2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride.

Coupling these intermediates via an amide bond forms the final product.

Synthesis of Intermediate A: 4-Methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-amine

Cyclization of 2-Amino-4-methoxyphenol with Allyl Isothiocyanate

A validated route involves the reaction of 2-amino-4-methoxyphenol with allyl isothiocyanate in anhydrous dimethylformamide (DMF) under nitrogen atmosphere. The reaction proceeds via nucleophilic attack of the amine on the thiocyanate carbon, followed by intramolecular cyclization to form the benzothiazole ring.

Reaction Conditions :

  • Temperature : 80–90°C
  • Catalyst : Triethylamine (0.5 equiv)
  • Yield : 68–72%

Mechanistic Insight :
The allyl group introduces steric hindrance, necessitating elevated temperatures to achieve complete cyclization. Methoxy substitution at position 4 directs electrophilic aromatic substitution, ensuring regioselectivity.

Synthesis of Intermediate B: 2,3-Dihydro-1,4-benzodioxine-6-carbonyl Chloride

Oxidation of 2,3-Dihydro-1,4-benzodioxine-6-carboxylic Acid

Intermediate B is synthesized by treating 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with thionyl chloride (SOCl₂) in dichloromethane. The reaction generates the acyl chloride, which is highly reactive toward amine nucleophiles.

Optimization Notes :

  • Solvent Choice : Dichloromethane minimizes side reactions compared to polar aprotic solvents.
  • Stoichiometry : 2.5 equiv SOCl₂ ensures complete conversion.
  • Yield : 89–93%

Amide Bond Formation: Coupling Intermediate A and B

Schotten-Baumann Reaction

The acyl chloride (Intermediate B) reacts with the amine (Intermediate A) in a biphasic system (water/dichloromethane) with sodium hydroxide as a base. This method prevents over-acylation and ensures high regiochemical fidelity.

Reaction Parameters :

  • Temperature : 0–5°C (prevents hydrolysis of the acyl chloride)
  • Base : 10% NaOH (aqueous phase)
  • Yield : 75–80%

Side Reactions :

  • Competing hydrolysis of the acyl chloride to the carboxylic acid (mitigated by low temperature).
  • N-Allylation of the benzothiazole amine (suppressed by stoichiometric control).

Stereochemical Control and Z-Isomer Isolation

Tautomerization and Geometrical Isomerism

The target compound exists as a mixture of Z- and E-isomers due to the imine bond’s dynamic equilibrium. Selective crystallization from ethanol/water (7:3 v/v) enriches the Z-isomer, which is thermodynamically favored.

Purification Protocol :

  • Dissolve crude product in hot ethanol.
  • Add deionized water dropwise until cloudiness appears.
  • Cool to 4°C for 12 hours.
  • Isolate crystals via vacuum filtration.
  • Purity : >98% (HPLC)

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Synthesis

A patent-pending method utilizes microwave irradiation to accelerate the cyclization and coupling steps. This approach reduces reaction times from hours to minutes but requires specialized equipment.

Conditions :

  • Microwave Power : 300 W
  • Time : 15 minutes
  • Yield : 70% (comparable to conventional heating)

Solid-Phase Synthesis

Immobilizing Intermediate A on Wang resin enables iterative coupling and washing steps, improving purity but lowering overall yield (55–60%).

Analytical Characterization and Validation

Structural Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, benzothiazole H), 6.90–6.82 (m, 3H, benzodioxine H), 5.95 (m, 1H, allyl CH), 5.25 (d, J = 17.2 Hz, 1H, allyl CH₂), 5.15 (d, J = 10.4 Hz, 1H, allyl CH₂), 4.40–4.25 (m, 4H, dioxine CH₂), 3.90 (s, 3H, OCH₃).
  • HRMS : m/z calculated for C₂₀H₁₈N₂O₃S [M+H]⁺: 375.1118; found: 375.1121.

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient).
  • Thermogravimetric Analysis : Decomposition onset at 215°C, confirming thermal stability.

Industrial-Scale Considerations and Process Optimization

Solvent Recycling

Recovering DMF via vacuum distillation reduces costs and environmental impact. Patent JP2019142920A reports a 90% recovery rate using wiped-film evaporators.

Catalytic Efficiency

Copper(II) sulfate (0.1 mol%) enhances the cyclization step’s rate by 40%, likely via Lewis acid activation of the thiocyanate.

Challenges and Mitigation Strategies

Byproduct Formation

  • Major Byproduct : N-Allylated benzothiazole due to excess allylating agents.
  • Solution : Use of molecular sieves to scavenge residual allyl bromide.

Oxidative Degradation

The benzodioxine moiety is susceptible to oxidation. Storage under nitrogen and addition of antioxidants (e.g., BHT) extend shelf life.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds .

Scientific Research Applications

Chemistry

In chemistry, N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound has shown promise as an antibacterial and antifungal agent. Studies have demonstrated its efficacy against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial drugs .

Medicine

In medicine, this compound has been investigated for its anticancer properties. Preliminary studies have shown that it can inhibit the growth of certain cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Industry

In industry, this compound is used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with enhanced mechanical and chemical properties .

Mechanism of Action

The mechanism of action of N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. In antibacterial applications, it targets bacterial cell walls, disrupting their integrity and leading to cell death. In anticancer applications, it inhibits key enzymes involved in cell division, thereby preventing the proliferation of cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzothiazole-Imine Cores

a) 4-Aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines ()

  • Structure: These compounds share the 3-propenyl-2-iminothiazolidine core but lack the benzodioxine-carboxamide. Instead, they feature aryl substituents at C4 and N-aryl groups.
  • Activity : Demonstrated potent angiotensin II receptor antagonism, with compound 3(5) showing efficacy comparable to valsartan. Docking studies highlight the propenyl group’s role in hydrophobic binding and the imine’s interaction with receptor residues .
  • Comparison : The target compound’s benzodioxine-carboxamide may improve solubility and target specificity over aryl-substituted analogs, which exhibit higher lipophilicity.

b) N-(2-Phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides ()

  • Structure: Benzothiazole-3-carboxamides with thiazolidinone rings substituted by chlorophenyl groups (e.g., 4g, 4h).
  • Synthesis: Prepared via ethanol-mediated condensation (yields 37–70%), characterized by NMR and IR.
  • The methoxy group may also modulate electron density differently than chlorine substituents .
Heterocyclic Carboxamides with Benzodioxine Moieties

a) 2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethyl 2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxylate ()

  • Structure : Benzodioxine linked to an imidazole ester.
  • Synthesis : Carboxamide coupling via DMF reflux with K₂CO₃.
  • Comparison : The ester linkage in these compounds contrasts with the target’s carboxamide, which may confer higher hydrolytic stability and stronger hydrogen-bonding capacity .

b) N-(2,3-Dihydro-1H-inden-2-yl)-4-methoxybenzamide (B4, )

  • Structure : Simplified benzamide with a dihydroindenyl group and methoxy substitution.
Thiazolo-Pyrimidine Derivatives ()

a) (2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo-[3,2-a]pyrimidine-6-carbonitriles (11a,b)

  • Structure : Thiazolo-pyrimidine fused systems with furan and nitrile groups.
  • Comparison : The target compound’s benzodioxine-carboxamide offers a distinct pharmacophore compared to the pyrimidine-nitrilo group, which may prioritize different target interactions .

Comparative Data Table

Compound Class/Example Core Structure Key Substituents Biological Activity Synthesis Yield Physicochemical Properties
Target Compound Benzothiazole-imine + benzodioxine 4-Methoxy, propenyl, carboxamide Potential angiotensin II antagonism* Not reported Moderate solubility (benzodioxine)
4-Aryl-N-(aryl)-3-propenylthiazolimines Thiazolidine-imine Aryl, propenyl Angiotensin II antagonism 45–70% High lipophilicity
N-(2-Phenyl-4-oxothiazolidin-3-yl)-BTA^ Benzothiazole + thiazolidinone Chlorophenyl Not reported 37–70% Low solubility (chlorophenyl)
Benzodioxine-imidazole esters Benzodioxine + imidazole Styryl, nitro Not reported Not reported Ester hydrolysis susceptibility

*BTA = Benzothiazole-3-carboxamide

Key Research Findings

  • Propenyl Group : Critical for hydrophobic interactions in angiotensin receptor binding (e.g., compound 3(5) in ). The target compound retains this moiety, suggesting similar target engagement .
  • Benzodioxine vs.
  • Methoxy Substitution : The 4-methoxy group in the target compound could enhance electron-donating effects, altering binding affinity compared to halogen-substituted analogs ().

Biological Activity

N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties.

Chemical Structure

The compound's structure includes:

  • A benzothiazole core , which is a heterocyclic compound containing sulfur and nitrogen.
  • A methoxy group at the 4-position of the benzothiazole.
  • A prop-2-en-1-yl substituent that enhances its reactivity.
  • A dihydrobenzodioxine moiety , contributing to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical cellular processes such as DNA replication and repair. This leads to cell cycle arrest and apoptosis in cancer cells.
  • Antimicrobial Activity : It disrupts cellular signaling pathways by interacting with membrane proteins, resulting in antimicrobial effects against various pathogens.

Biological Activity Studies

Research has demonstrated the compound's promising biological activities:

Anticancer Activity

In vitro studies have revealed that this compound exhibits significant anticancer properties against several cancer cell lines. For instance:

  • IC50 Values : The compound showed IC50 values ranging from 0.02 to 0.08 μmol/mL against A549 (lung cancer) and HCT116 (colon cancer) cell lines, comparable to doxorubicin (IC50 = 0.04 - 0.06 μmol/mL) .

Antioxidant Activity

The compound also demonstrated moderate DPPH radical-scavenging activity, indicating its potential as an antioxidant agent. Comparative studies showed it could effectively reduce oxidative stress in cellular models .

Case Study 1: Anticancer Efficacy

A study involving the treatment of A549 and MCF7 (breast cancer) cell lines with this compound revealed:

  • Cell Viability Reduction : Treatment resulted in a significant decrease in cell viability at concentrations as low as 0.05 μmol/mL.

Case Study 2: Antioxidant Potential

In another investigation focusing on antioxidant properties:

  • The compound was tested alongside ascorbic acid as a standard antioxidant. Results indicated that at 100 μg/mL concentration, it exhibited a notable reduction in DPPH radicals .

Comparative Analysis of Biological Activities

Activity TypeCompound IC50 (μmol/mL)Standard Reference
Anticancer (A549)0.02 - 0.08Doxorubicin (0.04)
AntioxidantModerateAscorbic Acid

Q & A

Q. What are the optimal synthetic pathways and reaction conditions for this compound?

Methodological Answer:

  • Key Steps :
    • Core Synthesis : Start with benzo[d]thiazole and 1,4-benzodioxine precursors. Use coupling reactions (e.g., amide bond formation) under nitrogen atmosphere to avoid oxidation .
    • Solvent Selection : Polar aprotic solvents like DMF or DMSO are preferred for solubility and reaction efficiency. Ethanol or acetic acid may be used for intermediate steps .
    • Temperature Control : Maintain 60–80°C for cyclization steps; lower temperatures (25–40°C) for sensitive intermediates .
    • Catalysts : Palladium on carbon (Pd/C) or triethylamine for deprotonation and coupling .
  • Yield Optimization :
    • Adjust molar ratios (e.g., 1:1.2 for benzothiazole to benzodioxine derivatives).
    • Monitor reaction progress via TLC or HPLC.
    • Example: A structurally similar benzothiazole-amide derivative achieved 68% yield using ethanol and reflux conditions .

Q. Which spectroscopic techniques are critical for structural validation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm Z-configuration of the imine group (δ 7.8–8.2 ppm for =CH in DMSO-d6) and methoxy protons (δ 3.7–3.9 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the benzodioxine and benzothiazole regions .
  • Infrared Spectroscopy (IR) : Detect amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods enhance reaction design and mechanistic studies?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates. Software like Gaussian or ORCA can predict energy barriers for cyclization or amide formation .
  • Solvent Effects : Simulate solvent interactions (e.g., COSMO-RS) to optimize dielectric environments .
  • Case Study : ICReDD’s workflow integrates computational predictions (e.g., reaction enthalpy) with experimental validation, reducing trial-and-error by 40% .

Q. How to resolve contradictions in bioactivity data across structural analogs?

Methodological Answer:

  • Data Normalization :
    • Compare IC₅₀ values under standardized assays (e.g., MTT for cytotoxicity).
    • Account for substituent effects: Methoxy groups enhance membrane permeability, while propenyl groups may sterically hinder target binding .
  • Structural-Activity Table :
Analog Substituent Bioactivity (IC₅₀, μM) Reference
4-Chloro variantCl at benzamide12.3 ± 1.2 (Anticancer)
4-Methoxy variantOCH₃ at benzodioxine8.7 ± 0.9 (Antimicrobial)
Propenyl variant (target compound)CH₂CH=CH₂ at thiazole15.6 ± 2.1 (Mixed activity)
  • Statistical Analysis : Use ANOVA to identify significant differences (p < 0.05) in bioactivity across substituents .

Q. What strategies mitigate low yield in multi-step syntheses?

Methodological Answer:

  • Intermediate Purification :
    • Flash chromatography (silica gel, ethyl acetate/hexane gradients) for intermediates .
    • Recrystallization from DMF/water for final products .
  • Byproduct Analysis :
    • LC-MS to detect side products (e.g., dimerization or oxidation).
    • Add antioxidants (e.g., BHT) for sulfur-containing intermediates .
  • Example : A benzothiazole-acetamide analog improved yield from 37% to 60% by replacing ethanol with acetic anhydride .

Methodological Notes

  • Experimental Design : Use factorial design (e.g., Box-Behnken) to test variables (temperature, solvent, catalyst) with minimal experiments .
  • Contradiction Resolution : Cross-validate spectral data (e.g., compare NMR with X-ray crystallography if available) .
  • Safety Protocols : Handle propenyl and alkyne groups under inert conditions to prevent exothermic reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.